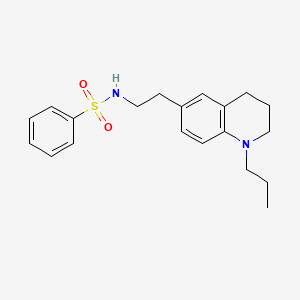

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

説明

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core linked via an ethyl group to a 1-propyl-substituted tetrahydroquinoline moiety.

特性

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-2-14-22-15-6-7-18-16-17(10-11-20(18)22)12-13-21-25(23,24)19-8-4-3-5-9-19/h3-5,8-11,16,21H,2,6-7,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUMBFNVYMRXPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

-

Step 1: Synthesis of the Quinoline Derivative

Reactants: 1-propyl-1,2,3,4-tetrahydroquinoline, ethyl bromide

Conditions: Reflux in ethanol, presence of a base such as potassium carbonate

Product: 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl bromide

化学反応の分析

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated quinoline derivatives.

科学的研究の応用

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

類似化合物との比較

Table 1: Structural and Hypothesized Property Comparison

*Molecular weights estimated based on structural formulae.

- Key Differences :

- The 3,4-dimethyl analog exhibits increased hydrophobicity due to methyl groups, which may reduce aqueous solubility but enhance membrane permeability .

- The unmodified parent compound likely has better metabolic stability, as methyl groups can introduce steric hindrance or metabolic sites (e.g., oxidation).

Contrast with Fluorinated Benzenesulfonamides

highlights perfluorinated benzenesulfonamides (PFCs), such as [52026-59-2] and [93819-97-7] , which feature extensive fluorination (Table 2).

Table 2: Comparison with Fluorinated Sulfonamides

- Key Differences: Fluorination: PFCs exhibit extreme chemical stability and environmental persistence due to strong C-F bonds, whereas the target compound lacks fluorination, suggesting faster degradation . Toxicity: Fluorinated sulfonamides are linked to bioaccumulation concerns, whereas the target compound’s non-fluorinated structure may reduce such risks.

Research Findings and Limitations

- Structural Insights: The tetrahydroquinoline-ethyl linkage in the target compound may enhance binding to hydrophobic enzyme pockets compared to simpler sulfonamides.

- Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and trends in sulfonamide chemistry.

- Contradictions : and represent divergent compound classes (alkylated vs. fluorinated sulfonamides), highlighting the need for context-specific analysis.

生物活性

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the sulfonamide class and features a unique combination of a benzenesulfonamide moiety and a tetrahydroquinoline derivative. Its potential applications in medicinal chemistry are noteworthy, particularly concerning its biological activity against various targets in human health.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O2S, with a molecular weight of approximately 386.6 g/mol. The compound is characterized by its structural components:

- Sulfonamide Group : Known for antibacterial properties.

- Tetrahydroquinoline Moiety : Associated with various pharmacological activities.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with metabolic pathways by inhibiting dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. This action suggests potential antibacterial properties similar to other sulfonamides.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

- Antibacterial Activity : Sulfonamides are traditionally known for their efficacy against bacterial infections.

- Anticancer Potential : Some related compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Anticancer Activity

A study evaluating the cytotoxic effects of oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with this compound, demonstrated significant inhibitory effects on human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The half-maximal cytotoxic concentration (CC50) values were assessed to determine the potency of these compounds against tumor cells compared to standard chemotherapeutics like cisplatin .

| Compound | CC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug (Cisplatin) | 10 | A549 |

| Compound 3g | 30 | MCF7 |

Antibacterial Activity

Sulfonamides have been extensively studied for their antibacterial properties. The mechanism involves competitive inhibition of bacterial DHPS leading to disrupted folate synthesis. This has been corroborated through various studies demonstrating the efficacy of sulfonamides against gram-positive and gram-negative bacteria.

Synthesis and Production

The synthesis of this compound involves several key steps:

-

Preparation of Quinoline Derivative :

- Reactants: 1-propyl-1,2,3,4-tetrahydroquinoline and ethyl bromide.

- Conditions: Reflux in ethanol with potassium carbonate as a base.

-

Formation of Sulfonamide :

- Combine the quinoline derivative with benzenesulfonamide under reflux conditions in acetonitrile using triethylamine as a base.

This multi-step synthesis highlights the complexity involved in creating this compound while ensuring high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。